
Boc-(S)-alpha-(4-biphenylmethyl)-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-(S)-alpha-(4-biphenylmethyl)-proline is a chemical compound with the CAS Number: 1217857-74-3 . It has a molecular weight of 381.47 and its IUPAC name is (2S)-2-([1,1’-biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C23H27NO4 . The InChI code for this compound is 1S/C23H27NO4/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26)/t23-/m0/s1 .Physical And Chemical Properties Analysis
This compound is an off-white powder . It has a melting point of 158-164°C . The compound is stored at 0-8°C .Aplicaciones Científicas De Investigación
Enantioselective Catalysis
Boc-(S)-alpha-(4-biphenylmethyl)-proline has been utilized as a chiral ligand in asymmetric catalysis. For instance, it serves as a ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes, demonstrating the versatility of proline-derived compounds in enhancing reaction selectivity and yields in organic synthesis (Yi‐feng Zhou et al., 2004).
Peptide Conformational Analysis
Research on peptides containing this compound analogs reveals insights into peptide conformation. For example, a study on a 16-residue peptide analog demonstrated the presence of various structural features like 3(10)-helix, alpha-helix, and beta-bend ribbon, highlighting the role of proline residues in influencing peptide conformation (I. Karle et al., 1987).
Polymer Synthesis
This compound is involved in the synthesis of well-defined polypeptides and copolypeptides. Its incorporation into the synthesis process aids in overcoming challenges related to the low purity of monomers and the polymerization of N-carboxy anhydrides, leading to the production of homopolymers and copolypeptides with high molecular and compositional homogeneity (M. Gkikas et al., 2011).
Metal-Organic Frameworks (MOFs)
The application of this compound extends to the functionalization of metal-organic frameworks (MOFs). A study demonstrated the incorporation of proline moieties into a MOF, resulting in a highly porous enantiomerically pure framework. This research opens avenues for the development of chiral MOFs with potential applications in enantioselective catalysis and separation processes (Christel Kutzscher et al., 2015).
Fluorescent Sensing
This compound derivatives have been explored in the design of fluorescent sensors for chiral recognition. A sensor incorporating this compound exhibited highly enantioselective fluorescence responses to N-Boc-proline, demonstrating its potential in the selective detection and recognition of chiral amino acid derivatives (Xuan He et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, BOC-®-ALPHA-(4-BIPHENYLMETHYL)-PROLINE, suggests that if inhaled, the victim should be moved into fresh air . If the compound comes into contact with skin, it should be washed off with soap and plenty of water . If it comes into contact with eyes, they should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water .
Mecanismo De Acción
Target of Action
The primary target of Boc-(S)-alpha-(4-biphenylmethyl)-proline Compounds with similar structures, such as 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3h-imidazo [4, 5-c] pyridines, have been studied as angiotensin ii at1 receptor antagonists . The angiotensin II AT1 receptor plays a key role in regulating cardiovascular homeostasis and electrolyte/fluid balance .
Mode of Action
The exact mode of action of This compound Based on the similar compounds, it can be inferred that these types of compounds might interact with the angiotensin ii at1 receptor, leading to changes in cardiovascular homeostasis and electrolyte/fluid balance .
Biochemical Pathways
The biochemical pathways affected by This compound Angiotensin ii at1 receptor antagonists, like the similar compounds, are known to affect the renin-angiotensin system (ras), which plays a key role in regulating cardiovascular homeostasis and electrolyte/fluid balance .
Result of Action
The molecular and cellular effects of This compound Based on the similar compounds, it can be inferred that these types of compounds might have antihypertensive activity due to their interaction with the angiotensin ii at1 receptor .
Propiedades
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEMRGCBNUYVIW-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

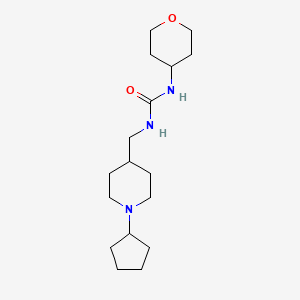
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2620038.png)
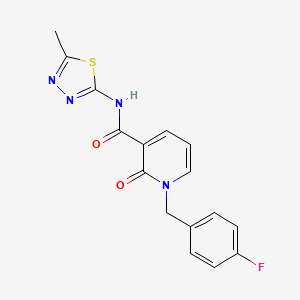
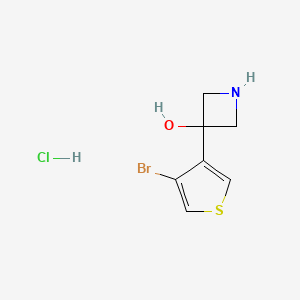
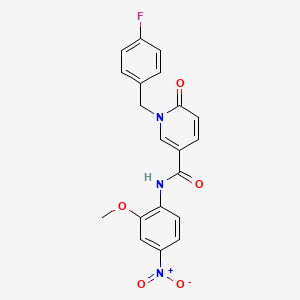
![3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2620048.png)

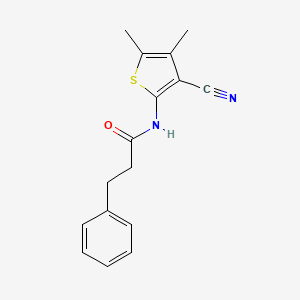
![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2620051.png)
![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2620052.png)
![5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide](/img/structure/B2620054.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2620055.png)
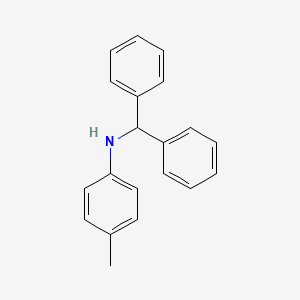
![(2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2620058.png)